molecular formula C16H14BrN3OS2 B13108451 1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

Cat. No.: B13108451
M. Wt: 408.3 g/mol
InChI Key: FWLSJWAPVPINDA-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a complex organic compound that features a brominated thiophene ring, a triazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves multiple steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the brominated thiophene with the triazole derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: Similar structure with a methyl group instead of an ethyl group.

    1-(5-Chlorothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

1-(5-Bromothiophen-2-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H14BrN3OS2

Molecular Weight

408.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H14BrN3OS2/c1-2-20-15(11-6-4-3-5-7-11)18-19-16(20)22-10-12(21)13-8-9-14(17)23-13/h3-9H,2,10H2,1H3

InChI Key

FWLSJWAPVPINDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3

Origin of Product

United States

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